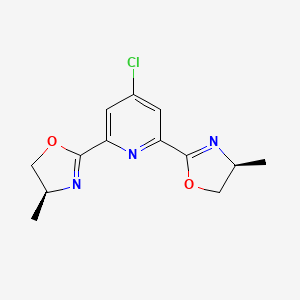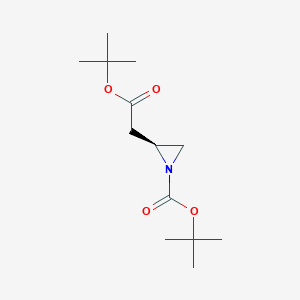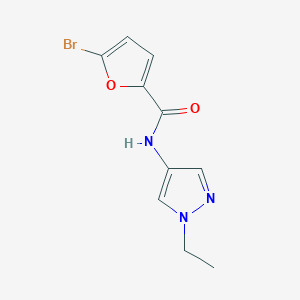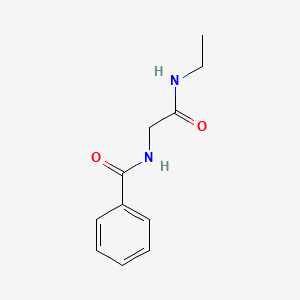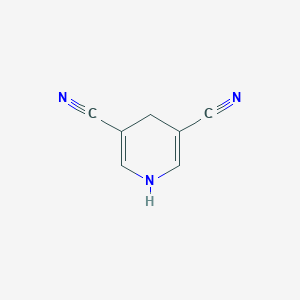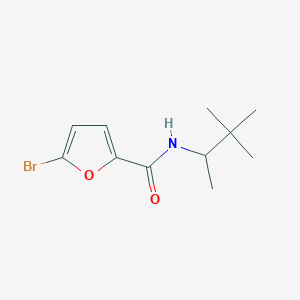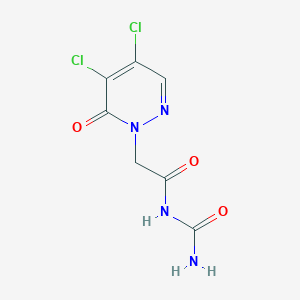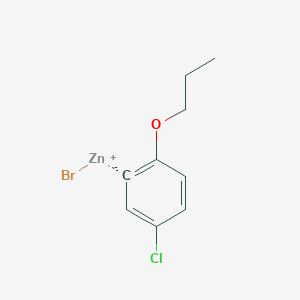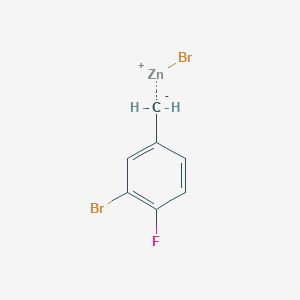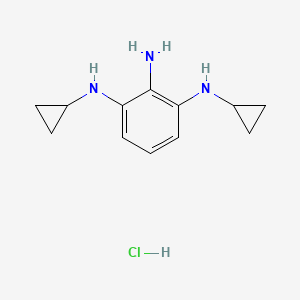
n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride is a chemical compound with the molecular formula C12H18ClN3 and a molecular weight of 239.75 g/mol . This compound is characterized by the presence of two cyclopropyl groups attached to a benzene ring, which is further substituted with three amine groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride typically involves the following steps:
Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality .
化学反応の分析
Types of Reactions
n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The cyclopropyl groups may enhance the compound’s stability and bioavailability, contributing to its overall activity .
類似化合物との比較
Similar Compounds
n1,n3-Dicyclopropylbenzene-1,2,3-triamine: The free base form without the hydrochloride salt.
n1,n3-Dicyclopropylbenzene-1,2,3-triamine sulfate: Another salt form with different solubility and stability properties.
Uniqueness
n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride is unique due to its specific combination of cyclopropyl and amine groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salt forms .
特性
CAS番号 |
1258650-68-8 |
|---|---|
分子式 |
C12H18ClN3 |
分子量 |
239.74 g/mol |
IUPAC名 |
1-N,3-N-dicyclopropylbenzene-1,2,3-triamine;hydrochloride |
InChI |
InChI=1S/C12H17N3.ClH/c13-12-10(14-8-4-5-8)2-1-3-11(12)15-9-6-7-9;/h1-3,8-9,14-15H,4-7,13H2;1H |
InChIキー |
VNZKZSONQKTYJF-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=C(C(=CC=C2)NC3CC3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



